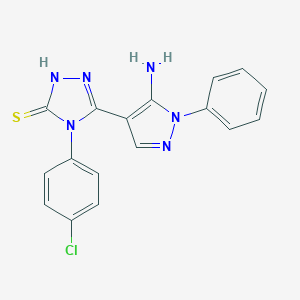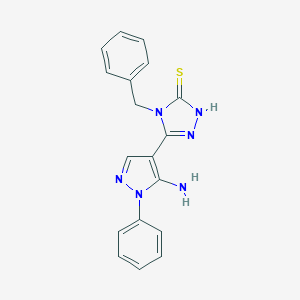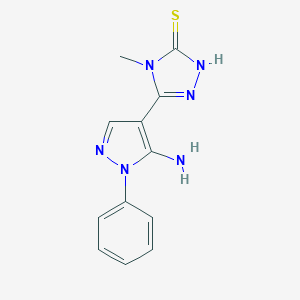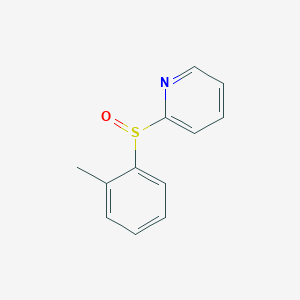
N-(4-methylphenyl)-4-oxo-4-phenylbutanamide
Übersicht
Beschreibung
N-(4-methylphenyl)-4-oxo-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply, Noopept), is a synthetic nootropic compound that is used for its cognitive enhancing effects. It was first developed in Russia in the 1990s and has since gained popularity as a cognitive enhancer in various countries around the world.
Wirkmechanismus
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
Noopept has been shown to have various biochemical and physiological effects in the brain. It increases the uptake of glucose and oxygen by neurons, which improves their energy metabolism. It also increases the density of glutamate receptors in the brain, which enhances synaptic plasticity and improves memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Noopept for lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes, such as memory and learning. However, one limitation of Noopept is that its effects on cognitive function can be influenced by various factors, such as age, sex, and genetic background.
Zukünftige Richtungen
There are several future directions for research on Noopept. One area of interest is its potential therapeutic use in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, particularly in the context of aging and age-related cognitive decline. Additionally, further research is needed to fully understand the mechanisms of action of Noopept and its effects on various neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive enhancing effects. In animal studies, it has been shown to improve memory and learning, increase attention and focus, and reduce anxiety and depression. In human studies, it has been shown to improve cognitive function in healthy individuals as well as those with cognitive impairment, such as Alzheimer's disease and traumatic brain injury.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-4-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13-7-9-15(10-8-13)18-17(20)12-11-16(19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
OSBZXODXAOPIBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)

